molecular formula C7H14ClNO2 B3244153 1-(Methylamino)cyclopentanecarboxylic acid hydrochloride CAS No. 1609406-63-4

1-(Methylamino)cyclopentanecarboxylic acid hydrochloride

Cat. No. B3244153
CAS RN: 1609406-63-4
M. Wt: 179.64
InChI Key: KKRMHDTWCQBSAO-UHFFFAOYSA-N
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Description

“1-(Methylamino)cyclopentanecarboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1609406-63-4 . It has a molecular weight of 179.65 and its linear formula is C7 H13 N O2 . Cl H . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for “1-(Methylamino)cyclopentanecarboxylic acid hydrochloride” is 1S/C7H13NO2.ClH/c1-8-7 (6 (9)10)4-2-3-5-7;/h8H,2-5H2,1H3, (H,9,10);1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-(Methylamino)cyclopentanecarboxylic acid hydrochloride” is a solid substance at room temperature . It has a molecular weight of 179.65 and its linear formula is C7 H13 N O2 . Cl H .

Scientific Research Applications

Chemical Structure and Properties

“1-(Methylamino)cyclopentanecarboxylic acid hydrochloride” is an organic compound that’s comprised of a cyclopentane molecule, a saturated five-membered cyclic hydrocarbon, and a carboxylic acid group, which contains a carbon-oxygen double bond and a hydroxyl group (-COOH) . The molecular formula of this compound is C7 H13 N O2 . One key property is its polarity, as the presence of the carboxylic acid group, with its polar C=O and O-H bonds, makes the molecule polar .

Methods of Synthesis

The synthesis of “1-(Methylamino)cyclopentanecarboxylic acid hydrochloride” can be achieved through the carboxylation of cyclopentene, typically carried out under high pressure and temperature, using carbon dioxide as the carboxylating agent and a suitable catalyst . Another approach is the oxidation of cyclopentanol, which typically utilizes strong oxidizing agents, such as chromic acid or potassium permanganate, to convert the alcohol to the carboxylic acid .

Pharmaceutical Applications

In the pharmaceutical industry, “1-(Methylamino)cyclopentanecarboxylic acid hydrochloride” is used as an intermediate in the synthesis of a variety of drugs . For instance, it is a key precursor in the synthesis of the anti-inflammatory drug ibuprofen .

Fragrance Industry Applications

Within the fragrance industry, “1-(Methylamino)cyclopentanecarboxylic acid hydrochloride” serves as a building block for creating a variety of unique, complex scents .

Dye Synthesis

“1-(Methylamino)cyclopentanecarboxylic acid hydrochloride” also finds application in the synthesis of dyes .

Organic Chemistry Research

In organic chemistry research, “1-(Methylamino)cyclopentanecarboxylic acid hydrochloride” is used as a starting material in a range of synthetic transformations .

Health and Safety Considerations

Like many carboxylic acids, “1-(Methylamino)cyclopentanecarboxylic acid hydrochloride” is corrosive and can cause burns and eye damage . It’s important to handle this compound with appropriate safety measures in place .

Environmental Impact

Due to its use in various industries, “1-(Methylamino)cyclopentanecarboxylic acid hydrochloride” can find its way into the environment through waste streams . While it is biodegradable, improper disposal could potentially lead to short-term environmental damage . However, it is not considered a persistent environmental pollutant .

properties

IUPAC Name

1-(methylamino)cyclopentane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-8-7(6(9)10)4-2-3-5-7;/h8H,2-5H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRMHDTWCQBSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCCC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylamino)cyclopentanecarboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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